molecular formula C11H11N3O B1466758 4-(3-Aminoazetidine-1-carbonyl)benzonitrile CAS No. 1483540-09-5

4-(3-Aminoazetidine-1-carbonyl)benzonitrile

Cat. No. B1466758
CAS RN: 1483540-09-5
M. Wt: 201.22 g/mol
InChI Key: JMTYZOOXQZXAFG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-(3-Aminoazetidine-1-carbonyl)benzonitrile has been studied using Density Functional Theory . The vibrational modes of the molecule have been analyzed experimentally and through potential energy distribution .


Physical And Chemical Properties Analysis

4-(3-Aminoazetidine-1-carbonyl)benzonitrile has a molecular weight of 201.22 g/mol. Unfortunately, I could not find more detailed information on its physical and chemical properties.

Scientific Research Applications

Spectroscopic Characterization and Molecular Structure Analysis

The molecular structure of compounds similar to 4-(3-Aminoazetidine-1-carbonyl)benzonitrile has been studied using Density Functional Theory (DFT) . These studies provide insights into the vibrational modes of the compound, which are crucial for understanding its physical and chemical properties . The Natural Bond Orbital (NBO) analysis, part of these studies, helps in exploring charge delocalization within the molecule, which is significant for predicting reactivity and interaction with other molecules .

Dielectric Studies and Material Properties

Dielectric studies are essential for materials science, especially in the development of electronic components. Compounds like 4-(3-Aminoazetidine-1-carbonyl)benzonitrile have been investigated for their dielectric constants at various frequencies, which can lead to applications in the design of dielectric materials and electronic devices .

Drug Discovery and Biological Activity

In drug discovery, the structural features of 4-(3-Aminoazetidine-1-carbonyl)benzonitrile can be exploited for the development of new pharmaceuticals. The compound’s ability to interact with biological targets, such as influenza endonuclease inhibitors , has been explored through molecular docking studies, indicating potential applications in antiviral therapies .

Radioprotective Agents and Hypotensive Activity

Derivatives of benzonitrile, which include the 4-(3-Aminoazetidine-1-carbonyl) moiety, have been used as radioprotective agents and for their hypotensive activity . These applications are significant in the development of treatments for radiation exposure and blood pressure regulation .

Synthesis of Functionalized Azetidines

The aza Paternò–Büchi reaction is a method used to synthesize functionalized azetidines, a class of compounds that includes 4-(3-Aminoazetidine-1-carbonyl)benzonitrile. This reaction is crucial for creating molecules with potential applications in medicinal chemistry and material science .

Bioisosteric Replacements in Medicinal Chemistry

In medicinal chemistry, bioisosteres are used to replace parts of a molecule to alter its properties without changing its mode of action. The azetidine ring in 4-(3-Aminoazetidine-1-carbonyl)benzonitrile can serve as a bioisostere, potentially improving the pharmacokinetic profile of drug candidates .

Antitumor Activity and Cancer Research

Compounds structurally related to 4-(3-Aminoazetidine-1-carbonyl)benzonitrile have shown antitumor activity . The synthesis and crystal structure determination of such compounds contribute to cancer research, where they can be used to inhibit the proliferation of cancer cell lines .

Green Chemistry and Sustainable Synthesis

The principles of green chemistry emphasize the need for environmentally friendly and sustainable chemical processes. Benzonitrile derivatives, including those with the 4-(3-Aminoazetidine-1-carbonyl) group, can be synthesized using ionic liquids and phase transfer catalysts, which are considered greener alternatives to traditional solvents and catalysts .

Safety and Hazards

While I could not find specific safety data for 4-(3-Aminoazetidine-1-carbonyl)benzonitrile, it’s important to handle all chemical compounds with care. Benzonitrile, a related compound, is classified as a flammable liquid and is harmful if swallowed or in contact with skin .

properties

IUPAC Name

4-(3-aminoazetidine-1-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-5-8-1-3-9(4-2-8)11(15)14-6-10(13)7-14/h1-4,10H,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTYZOOXQZXAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminoazetidine-1-carbonyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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